molecular formula C18H20N4 B10841575 2-Benzyl-4-piperazin-1-yl-1H-benzimidazole

2-Benzyl-4-piperazin-1-yl-1H-benzimidazole

Cat. No.: B10841575
M. Wt: 292.4 g/mol
InChI Key: YTVICZASURPPDE-UHFFFAOYSA-N
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Description

2-Benzyl-4-piperazin-1-yl-1H-benzimidazole is a heterocyclic compound that combines the structural features of benzimidazole and piperazine. This compound has garnered significant interest due to its diverse pharmacological properties, including potential anxiolytic, antihistaminic, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-piperazin-1-yl-1H-benzimidazole typically involves the condensation of benzimidazole with piperazine derivatives. One common method is the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulphite. This reaction is carried out under mild conditions in a solvent mixture, followed by the addition of piperazine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-piperazin-1-yl-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups onto the piperazine ring .

Scientific Research Applications

2-Benzyl-4-piperazin-1-yl-1H-benzimidazole has a wide range of scientific research applications:

Comparison with Similar Compounds

2-Benzyl-4-piperazin-1-yl-1H-benzimidazole can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique combination of benzimidazole and piperazine structures contributes to its diverse pharmacological activities, making it a valuable target for further investigation and development.

Properties

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

2-benzyl-4-piperazin-1-yl-1H-benzimidazole

InChI

InChI=1S/C18H20N4/c1-2-5-14(6-3-1)13-17-20-15-7-4-8-16(18(15)21-17)22-11-9-19-10-12-22/h1-8,19H,9-13H2,(H,20,21)

InChI Key

YTVICZASURPPDE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2N=C(N3)CC4=CC=CC=C4

Origin of Product

United States

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